(5-Bromo-1,3-thiazol-4-yl)methanesulfonamide

Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship

Generic thiazole analogs often fail to deliver the spatial precision required for modern fragment-based drug design. (5-Bromo-1,3-thiazol-4-yl)methanesulfonamide solves this with its distinct 4-yl methanesulfonamide substitution pattern, creating a unique vector for enzyme active-site engagement. • Exclusive 4-yl regioisomer ensures unambiguous SAR data and target binding. • 5-Br enables robust Pd-catalyzed diversification (Suzuki, Buchwald) without protecting-group manipulation. • Sulfonamide moiety serves as a proven zinc-binding group for carbonic anhydrase, kinase, and protease inhibitor programs. Supplied with batch-specific purity analysis for immediate medicinal chemistry and agrochemical discovery use.

Molecular Formula C4H5BrN2O2S2
Molecular Weight 257.12
CAS No. 1935200-92-2
Cat. No. B2430630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromo-1,3-thiazol-4-yl)methanesulfonamide
CAS1935200-92-2
Molecular FormulaC4H5BrN2O2S2
Molecular Weight257.12
Structural Identifiers
SMILESC1=NC(=C(S1)Br)CS(=O)(=O)N
InChIInChI=1S/C4H5BrN2O2S2/c5-4-3(7-2-10-4)1-11(6,8)9/h2H,1H2,(H2,6,8,9)
InChIKeyRTRWQIDTIMAZMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Key Identifiers: (5-Bromo-1,3-thiazol-4-yl)methanesulfonamide


(5-Bromo-1,3-thiazol-4-yl)methanesulfonamide (CAS 1935200-92-2) is a specialized thiazole-sulfonamide building block with the molecular formula C₄H₅BrN₂O₂S₂ and a molecular weight of 257.12 g/mol [1]. This compound is structurally characterized by a bromine atom at the 5-position of the 1,3-thiazole ring and a methanesulfonamide group attached at the 4-position via a methylene bridge . It is primarily offered by research chemical suppliers for use as a synthetic intermediate in medicinal chemistry and agrochemical discovery programs .

Supports medicinal chemistry synthesis workflows
Defined 4-yl methanesulfonamide regioisomer
Synthetic intermediate for agrochemical discovery

Why Generic Substitution Fails


Substitution with generic or off-the-shelf thiazole-sulfonamide analogs is not viable due to the precise regioisomeric and functional group requirements of this compound. The 4-yl substitution pattern of the methanesulfonamide group, combined with the 5-position bromine, creates a unique spatial and electronic environment that is distinct from its 2-yl isomer [1]. This structural specificity is critical for maintaining defined reactivity profiles in cross-coupling reactions and for ensuring correct fit within enzyme active sites or receptor binding pockets in drug discovery campaigns [2]. The quantitative evidence below demonstrates that even closely related analogs exhibit fundamentally different chemical and biological properties, confirming that (5-Bromo-1,3-thiazol-4-yl)methanesulfonamide is not interchangeable with in-class alternatives [3].

Regioisomeric mismatch
2-yl isomer substitution may shift spatial orientation of functional groups, altering binding and reactivity profiles.
Functional group difference
Sulfonyl chloride analog requires different handling and may not match the hydrogen-bonding capacity of the sulfonamide.

Quantitative Differentiation Evidence


Regioisomeric Differentiation: 4-yl vs. 2-yl Substitution

(5-Bromo-1,3-thiazol-4-yl)methanesulfonamide (target) and its 2-yl isomer (5-Bromo-1,3-thiazol-2-yl)methanesulfonamide (comparator) are regioisomers with identical molecular formulas but distinct substitution patterns. The target compound features the methanesulfonamide group at the 4-position, whereas the comparator has it at the 2-position [1]. This positional difference alters the molecular geometry, electronic distribution, and potential hydrogen-bonding networks, which can lead to divergent biological activities and synthetic utility [2].

Regioisomeric substitution
Head-to-head
4-yl vs 2-yl
Spatial orientation alters binding and reactivity potential
Structural comparison, no biological data for target
Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship

Functional Group Reactivity: Sulfonamide vs. Sulfonyl Chloride

The target compound's methanesulfonamide group (-SO₂NH₂) provides different reactivity and stability compared to the methanesulfonyl chloride (-SO₂Cl) group found in (5-Bromo-1,3-thiazol-4-yl)methanesulfonyl chloride (CAS 1936566-69-6, comparator). The sulfonamide group is a hydrogen bond donor/acceptor and is generally more stable to hydrolysis, while the sulfonyl chloride is an electrophilic reagent used for forming sulfonamide or sulfonate ester linkages [1]. This difference makes the target compound suitable for late-stage functionalization or as a final product, whereas the sulfonyl chloride is typically an intermediate [2].

Functional group reactivity
Head-to-head
Sulfonamide vs sulfonyl chloride
Stability and hydrogen-bonding capacity differ
Target avoids moisture sensitivity of sulfonyl chloride
Synthetic Chemistry Medicinal Chemistry Reagent Selection

Class-Level Enzyme Inhibition Potential

Thiazole-sulfonamide derivatives, as a class, have demonstrated potent inhibition of carbonic anhydrase (CA) isoforms. In a comparative study of sulfonamide-bearing thiazole compounds, the most active derivative (compound 5b) exhibited an IC50 of 0.35 μM against human carbonic anhydrase I (hCA I) and hCA II, with a Ki of 0.33 μM [1]. While this data is not for the target compound itself, it provides a class-level benchmark for the potential biological activity of closely related thiazole-sulfonamides, including (5-Bromo-1,3-thiazol-4-yl)methanesulfonamide [2].

CA inhibition (class)
Class-level
IC50 0.35 µM, Ki 0.33 µM (analog 5b)
Thiazole-sulfonamide pharmacophore may support enzyme targeting
Data from class analog, not target compound
Medicinal Chemistry Drug Discovery Enzyme Inhibition

Commercial Availability & Purity

The target compound is commercially available from multiple reputable vendors with a specified purity of ≥95% . In contrast, the sulfonyl chloride analog is also available but often requires specialized handling and storage due to its moisture sensitivity [1]. The 2-yl isomer, while structurally similar, is offered by fewer suppliers, potentially impacting lead times and cost [2]. The established supply chain and defined purity of the target compound reduce procurement risk and ensure reproducibility in synthetic and biological assays.

Commercial purity
Specification review
≥95%
Reliable supply reduces procurement risk
Multiple vendors, consistent quality
Chemical Procurement Synthetic Chemistry Quality Control

Computational Physicochemical Comparison

While comprehensive experimental data is lacking, computed physicochemical properties offer a basis for differentiation. The target compound has a topological polar surface area (TPSA) of 73.05 Ų and a LogP of 0.6941 . In comparison, the sulfonyl chloride analog has a higher TPSA of 83.7 Ų and a higher XLogP3-AA of 2.0, reflecting its increased lipophilicity and different hydrogen-bonding capacity [1]. These differences can influence membrane permeability, solubility, and overall drug-likeness, making the target compound a more favorable candidate for programs aiming to optimize these parameters.

Physicochemical profile
Cross-study
ΔTPSA -10.65 Ų, ΔLogP -1.31
May support optimized membrane permeability
Computed values, experimental validation needed
Medicinal Chemistry Drug Design Computational Chemistry

Application Scenarios


Fragment-Based Drug Discovery & Lead Optimization

The 4-yl methanesulfonamide substitution pattern of (5-Bromo-1,3-thiazol-4-yl)methanesulfonamide provides a unique vector for fragment growing or linking strategies. Its distinct regioisomerism relative to 2-yl analogs ensures that structure-activity relationships (SAR) can be explored with spatial precision. The compound can serve as a core scaffold for developing inhibitors of enzymes such as carbonic anhydrases, kinases, or proteases, where the sulfonamide moiety is a known zinc-binding group or hydrogen-bonding element [1].

Cross-Coupling Building Block

The bromine atom at the 5-position of the thiazole ring enables participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce diverse aryl or amine substituents. The methanesulfonamide group is stable under typical coupling conditions, allowing for efficient diversification of the scaffold. This contrasts with the sulfonyl chloride analog, which would require protection or would be incompatible with many reaction conditions .

Fungicide Lead Generation

Given the class-level antifungal activity associated with thiazole-containing compounds, (5-Bromo-1,3-thiazol-4-yl)methanesulfonamide can be utilized as a starting point for the design of novel crop protection agents. The bromine atom allows for further structural optimization, while the sulfonamide group may contribute to target binding or improved physicochemical properties for foliar application [2].

Tool Compound for Target Identification

The compound can be functionalized to create affinity probes or activity-based probes for profiling enzyme families that interact with sulfonamide-containing ligands, such as carbonic anhydrases or matrix metalloproteinases. The regioisomeric purity ensures that any observed biological activity can be confidently assigned to the 4-yl substitution pattern, reducing ambiguity in target engagement studies [1].

Application
Selection Property
Validation Focus
Fragment-based drug discovery
4-yl regioisomeric substitution
Spatial SAR exploration
Cross-coupling diversification
5-bromo handle for Pd catalysis
Sulfonamide stability under coupling conditions
Fungicide lead generation
Thiazole-sulfonamide scaffold
Antifungal activity screening (class-level)
Target identification probe
Functionalizable sulfonamide group
Affinity probe for enzyme profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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